Welcome to the BenchChem Online Store!
molecular formula C10H9F4NO2 B3055952 2-fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide CAS No. 680610-54-2

2-fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide

Cat. No. B3055952
M. Wt: 251.18 g/mol
InChI Key: AKNKRFXQJUGIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07241791B2

Procedure details

Prepared according to Method A step A from 2-fluoro-3-trifluoromethylbenzoic acid (5.0 g, 24 mmol), N,O-dimethylhydroxylamine hydrochloride (3.4 g, 35 mmol), oxalyl chloride (2.18 mL, 25 mmol) and 6 mL of pyridine to give the title compound (6.0 g) as an oil. Used as is in the next prep
Quantity
5 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
2.18 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].Cl.[CH3:16][NH:17][O:18][CH3:19].C(Cl)(=O)C(Cl)=O>N1C=CC=CC=1>[F:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:17]([O:18][CH3:19])[CH3:16])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1C(F)(F)F
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.4 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
2.18 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)N(C)OC)C=CC=C1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.